molecular formula C17H28ClNO B5226526 1-tert-butyl-2,5-dimethyl-4-phenyl-4-piperidinol hydrochloride

1-tert-butyl-2,5-dimethyl-4-phenyl-4-piperidinol hydrochloride

Cat. No. B5226526
M. Wt: 297.9 g/mol
InChI Key: BNSFZKBKYNOKGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-tert-butyl-2,5-dimethyl-4-phenyl-4-piperidinol hydrochloride is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as TAPC and is a piperidinol derivative. TAPC has been shown to have a range of biochemical and physiological effects, making it an interesting compound for researchers to study. In

Mechanism of Action

The mechanism of action of TAPC is not fully understood, but it is believed to interact with the electron transport chain in cells. Specifically, TAPC has been shown to inhibit complex III of the electron transport chain, leading to a decrease in ATP production. This inhibition of complex III is thought to be responsible for the cytotoxic effects of TAPC.
Biochemical and Physiological Effects:
TAPC has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that TAPC can induce apoptosis in cancer cells and inhibit the growth of bacteria. TAPC has also been shown to have antioxidant properties, which may be useful in preventing oxidative damage in cells.

Advantages and Limitations for Lab Experiments

One advantage of using TAPC in lab experiments is its fluorescent properties, which make it a useful tool for studying biological systems. TAPC is also relatively easy to synthesize, making it readily available for use in research. However, one limitation of using TAPC is its cytotoxic effects, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on TAPC. One area of interest is the development of new OLEDs and OPVs using TAPC as a charge transport material or dopant. Another area of interest is the potential use of TAPC as a therapeutic agent for cancer or bacterial infections. Further research is needed to fully understand the mechanism of action of TAPC and its potential applications in scientific research.

Synthesis Methods

The synthesis of TAPC is a multi-step process that involves several chemical reactions. The starting material for the synthesis is 1,4-diphenyl-1,3-butadiene, which undergoes a Diels-Alder reaction with N-phenylmaleimide to form a bicyclic intermediate. This intermediate is then reduced to form the piperidinol ring, which is further modified to introduce the tert-butyl and methyl groups. Finally, the hydrochloride salt is formed by reacting the piperidinol with hydrochloric acid.

Scientific Research Applications

TAPC has been used in a variety of scientific research applications, including as a fluorescent dye, a charge transport material in organic light-emitting diodes (OLEDs), and as a dopant in organic photovoltaics (OPVs). The fluorescence properties of TAPC make it a useful tool for studying biological systems, such as protein-protein interactions. TAPC has also been shown to have good charge transport properties, making it a promising material for use in OLEDs and OPVs.

properties

IUPAC Name

1-tert-butyl-2,5-dimethyl-4-phenylpiperidin-4-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO.ClH/c1-13-12-18(16(3,4)5)14(2)11-17(13,19)15-9-7-6-8-10-15;/h6-10,13-14,19H,11-12H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSFZKBKYNOKGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(CN1C(C)(C)C)C)(C2=CC=CC=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.